

An In-depth Technical Guide to the Mechanism of Action of BMS-470539

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Compound of Interest

Compound Name: BMS-470539

Cat. No.: B1662630

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the core mechanism of action of **BMS-470539**, a potent and selective small-molecule agonist for the Melanocortin-1 Receptor (MC1R). It details the compound's engagement with its target, the subsequent intracellular signaling cascades, and its ultimate anti-inflammatory and neuroprotective effects, supported by quantitative data and experimental methodologies.

Introduction to BMS-470539

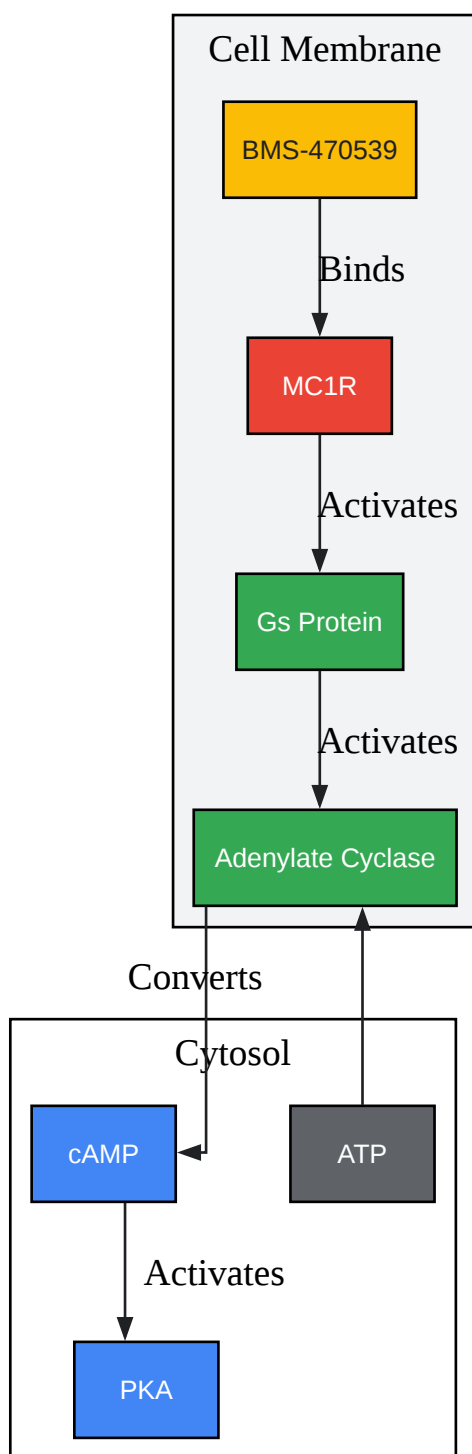
BMS-470539 is an experimental small-molecule drug identified for its potent and highly selective full agonism of the MC1 receptor.^[1] Developed to mimic the central pharmacophore of natural melanocortins, it has become a critical tool for investigating the role of MC1R in immunomodulation and inflammatory processes.^[1] Its high selectivity for MC1R over other melanocortin receptor subtypes (MC3R, MC4R, MC5R) and favorable pharmacokinetic profile make it a valuable compound for both in vitro and in vivo studies.^{[2][3]} The primary therapeutic potential of **BMS-470539** lies in its robust anti-inflammatory properties, which have been demonstrated in various preclinical models of inflammation.^{[4][5]}

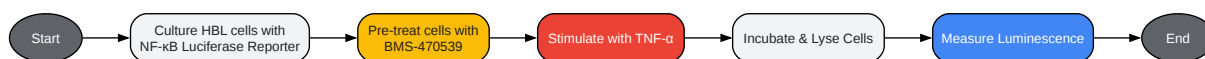
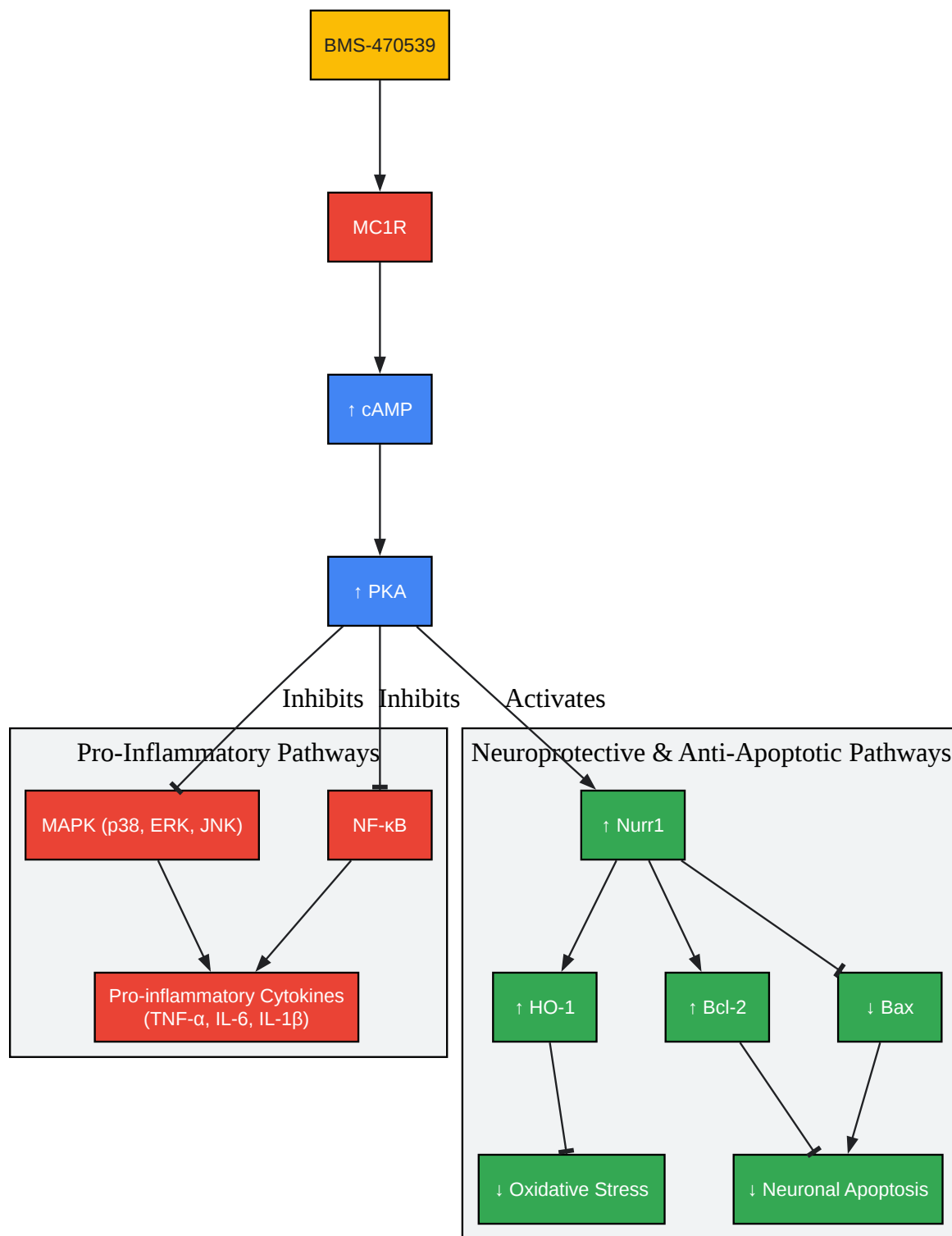
Core Mechanism of Action: MC1R Activation and cAMP Signaling

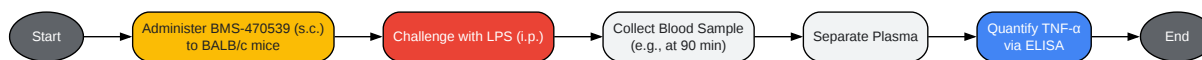
The primary mechanism of action of **BMS-470539** begins with its binding to and activation of the Melanocortin-1 Receptor (MC1R), a G protein-coupled receptor (GPCR) predominantly located on the surface of melanocytes and various immune cells.^[6] As a full agonist, **BMS-470539** triggers a conformational change in the MC1R, leading to the activation of the associated Gs alpha subunit. This initiates a canonical signaling cascade:

- Adenylate Cyclase Activation: The activated Gs protein stimulates adenylate cyclase (AC).
- cAMP Production: Adenylate cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).^[6]^[7]
- Protein Kinase A (PKA) Activation: The elevation of intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA).^[6]^[7]

This MC1R/cAMP/PKA signaling axis is the foundational pathway through which **BMS-470539** exerts its downstream effects.^[7]^[8]







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